molecular formula C9H10O5 B12542660 4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid CAS No. 674303-07-2

4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid

Katalognummer: B12542660
CAS-Nummer: 674303-07-2
Molekulargewicht: 198.17 g/mol
InChI-Schlüssel: FFAXDGUSMWJWBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C9H10O5. It is a derivative of benzoic acid, characterized by the presence of hydroxyl and hydroxymethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-pressure conditions to optimize the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and biological activity. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s overall behavior in various environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

674303-07-2

Molekularformel

C9H10O5

Molekulargewicht

198.17 g/mol

IUPAC-Name

4-hydroxy-2,6-bis(hydroxymethyl)benzoic acid

InChI

InChI=1S/C9H10O5/c10-3-5-1-7(12)2-6(4-11)8(5)9(13)14/h1-2,10-12H,3-4H2,(H,13,14)

InChI-Schlüssel

FFAXDGUSMWJWBD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CO)C(=O)O)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.